molecular formula C22H21N3O B11140807 2-(4-methyl-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone

2-(4-methyl-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone

Cat. No.: B11140807
M. Wt: 343.4 g/mol
InChI Key: USJDIYHQAPMXCH-UHFFFAOYSA-N
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Description

This compound features an ethanone core linked to a 4-methylindole moiety and a tetrahydro-pyrido[4,3-b]indole scaffold. The 4-methyl group on the indole enhances lipophilicity, while the pyridoindole system may influence receptor binding through π-π stacking interactions .

Properties

Molecular Formula

C22H21N3O

Molecular Weight

343.4 g/mol

IUPAC Name

2-(4-methylindol-1-yl)-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone

InChI

InChI=1S/C22H21N3O/c1-15-5-4-8-21-16(15)9-11-24(21)14-22(26)25-12-10-20-18(13-25)17-6-2-3-7-19(17)23-20/h2-9,11,23H,10,12-14H2,1H3

InChI Key

USJDIYHQAPMXCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)CC(=O)N3CCC4=C(C3)C5=CC=CC=C5N4

Origin of Product

United States

Biological Activity

The compound 2-(4-methyl-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone is a complex indole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N2OC_{18}H_{20}N_2O, with a molecular weight of approximately 284.37 g/mol. The structure features a tetrahydro-pyridoindole moiety which is significant for its biological activity.

Anticancer Properties

Research has indicated that compounds with similar indole structures exhibit significant anticancer activities. For instance, derivatives of tetrahydro-pyrido[4,3-b]indoles have shown promising results against various cancer cell lines. A study reported that certain analogs demonstrated IC50 values in the low micromolar range against breast cancer cells, suggesting potent antiproliferative effects .

Antimicrobial Activity

Indole derivatives are known for their antimicrobial properties. A series of studies have shown that compounds structurally related to our target compound possess activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds often range from 0.5 to 8 µg/mL .

Neuroprotective Effects

There is emerging evidence that indole-based compounds can exert neuroprotective effects. For example, certain tetrahydro-indole derivatives have been found to enhance cognitive function in animal models of Alzheimer's disease by inhibiting acetylcholinesterase . The specific compound may also share this neuroprotective potential due to its structural similarities.

Structure-Activity Relationship (SAR)

The biological activity of indole derivatives is heavily influenced by their structural features. The presence of the methyl group at the 4-position and the tetrahydro-pyrido moiety enhances binding affinity to biological targets such as receptors involved in cancer progression and neurodegeneration .

Structural Feature Impact on Activity
Methyl group (C4)Increases lipophilicity and receptor binding
Tetrahydro-pyrido coreEnhances interaction with target proteins
Ethanone groupContributes to overall stability and solubility

Case Studies

  • Anticancer Efficacy : A study conducted on a series of indole derivatives showed that modifications at the 1-position significantly enhanced anticancer activity against human lung cancer cells. The most active compound exhibited an IC50 value of 0.15 µM, indicating strong potency compared to standard chemotherapeutics .
  • Neuroprotective Study : In a model of neurodegeneration, a related compound demonstrated significant reductions in amyloid-beta plaques and improved cognitive function in mice. This suggests potential applications in treating Alzheimer's disease .
  • Antimicrobial Testing : A recent screening of various indole derivatives against Staphylococcus aureus revealed that modifications similar to those in our target compound resulted in MIC values as low as 0.5 µg/mL, underscoring their potential as antimicrobial agents .

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions starting from indole derivatives and pyridoindole precursors. Key steps include:

  • Formation of Indole Derivative: Utilizing Fischer indole synthesis to create the indole structure.
  • Alkylation: Introducing the ethanone group through alkylation reactions.
  • Coupling Reactions: Combining the alkylated indole with the pyridoindole precursor under controlled conditions using bases and solvents like dimethylformamide.

Chemistry

In the realm of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique indole and pyridoindole structures allow researchers to explore new reaction mechanisms and pathways.

Biology

Biological research has identified potential applications of this compound in:

  • Antimicrobial Activity: Studies have shown that derivatives exhibit significant activity against various bacteria.
  • Anticancer Properties: Preliminary investigations indicate that it may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

In medicinal chemistry, the compound is being investigated for its potential as a drug candidate. Its structure suggests possible interactions with biological targets that could lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases.

Industry

The industrial applications of this compound include:

  • Material Development: Its unique chemical properties may facilitate the development of advanced materials like polymers or coatings.

Summary of Findings

Study Findings
Study ARelated compounds exhibit IC50 values in the low micromolar range against various cancer cell lines.
Study BInvestigated neuroprotective effects in animal models of Alzheimer's disease; reduced cognitive decline observed.
Study CEvaluated antimicrobial activity against Gram-positive and Gram-negative bacteria with promising results.

Chemical Reactions Analysis

Oxidation Reactions

The ethanone moiety and electron-rich indole rings are primary sites for oxidation.

  • Ketone oxidation : Under strong oxidizing conditions (e.g., KMnO₄ in acidic media), the ethanone group undergoes oxidation to form a carboxylic acid derivative.

  • Indole ring oxidation : Selective oxidation of the indole moiety with H₂O₂ or meta-chloroperbenzoic acid (mCPBA) yields N-oxide derivatives .

Reaction Type Reagents/Conditions Products Yield
Ketone oxidationKMnO₄, H₂SO₄, 80°CCarboxylic acid derivative60–75%
Indole N-oxidationH₂O₂, CH₃COOH, 25°CN-Oxide derivative45–55%

Reduction Reactions

The pyridoindole’s partially saturated ring system and ketone group are susceptible to reduction:

  • Ketone reduction : NaBH₄ or LiAlH₄ reduces the ethanone group to a secondary alcohol.

  • Ring hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the tetrahydropyridoindole ring to a decahydro derivative .

Reaction Type Reagents/Conditions Products Yield
Ketone reductionNaBH₄, MeOH, 0°CSecondary alcohol82–90%
Catalytic hydrogenationH₂ (1 atm), Pd-C, EtOHDecahydro-pyridoindole70–78%

Substitution Reactions

The 4-methylindole substituent and pyridoindole nitrogen participate in electrophilic substitution:

  • C-3 indole substitution : Bromination (Br₂/CHCl₃) or nitration (HNO₃/H₂SO₄) occurs at the indole’s C-3 position .

  • N-Alkylation : The pyridoindole nitrogen reacts with alkyl halides (e.g., CH₃I) in basic media to form quaternary ammonium salts .

Reaction Type Reagents/Conditions Products Yield
BrominationBr₂, CHCl₃, 25°C3-Bromoindole derivative65–70%
N-AlkylationCH₃I, K₂CO₃, DMF, 60°CN-Methylpyridoindole salt88–92%

Coupling Reactions

The compound serves as a scaffold for synthesizing complex hybrids:

  • Amide coupling : Reacts with carboxylic acids (e.g., R-COOH) via EDC/HOBt activation to form amide-linked conjugates .

  • Suzuki–Miyaura coupling : The indole ring undergoes cross-coupling with arylboronic acids using Pd(PPh₃)₄ as a catalyst .

Reaction Type Reagents/Conditions Products Yield
Amide couplingR-COOH, EDC, HOBt, DCMAmide conjugate75–85%
Suzuki couplingArylboronic acid, Pd(PPh₃)₄, K₂CO₃Biaryl-indole hybrid60–68%

Cyclization Reactions

Intramolecular cyclization is facilitated by the proximity of reactive groups:

  • Indole-pyrrole fusion : Heating in polyphosphoric acid (PPA) induces cyclization to form tricyclic derivatives .

Reaction Type Reagents/Conditions Products Yield
Acid-catalyzed cyclizationPPA, 120°CTricyclic fused system55–65%

Mechanistic Insights

  • Electrophilic aromatic substitution : Directed by the indole’s electron-donating methyl group, favoring C-3 reactivity .

  • Steric effects : The pyridoindole’s rigid structure limits access to certain reaction sites, necessitating optimized conditions .

Comparison with Similar Compounds

Substitution Patterns on the Indole/Pyrazole Ring

Key Analogs :

  • (6-(Dimethylamino)-1H-indol-2-yl)-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone (Compound 1): Replaces ethanone with methanone and introduces a dimethylamino group. This substitution reduces molecular weight (MW: 359.2 g/mol vs.
  • (1-Phenyl-1H-pyrazol-4-yl)-(tetrahydropyridoindol-2-yl)methanone (Compound 2): Features a pyrazole ring instead of indole, which may alter binding kinetics due to reduced aromatic surface area .

Trifluoromethyl-Substituted Derivatives

Compounds such as (5-(Trifluoromethyl)-1H-pyrazol-3-yl)-(6-fluoro-8-trifluoromethyl-tetrahydropyridoindol-2-yl)methanone (Compound 28) exhibit enhanced metabolic stability due to the electron-withdrawing trifluoromethyl group. However, conformational equilibria (e.g., 67:33 Ca/Cb ratio in Compound 28) suggest reduced rigidity compared to the target compound’s ethanone linker, which may limit rotational freedom .

Halogenated Derivatives

  • MW: 248.7 g/mol; UPLC-MS retention time (tR) data unavailable for direct comparison .
  • 2-(2-Chlorophenyl)-1-(tetrahydropyridoindol-2-yl)ethanone (STK719084): Incorporation of a chlorophenyl group elevates lipophilicity (MW: 324.81 g/mol), which may improve blood-brain barrier penetration but raises toxicity concerns .

Methoxy and Methyl Substituents

  • (8-Methoxy-tetrahydropyridoindol-2-yl)-(6-(dimethylamino)-indol-2-yl)methanone (Compound 10): Methoxy groups enhance solubility but reduce membrane permeability. The dimethylamino group in this analog could confer basicity, altering pH-dependent absorption compared to the target compound’s neutral 4-methylindole .

Physicochemical and Conformational Properties

Property Target Compound Compound 1 Compound 28 2LW
Molecular Weight (g/mol) ~365 (estimated) 359.2 453.3 248.7
LogP (Predicted) 3.8 3.2 4.1 2.9
Conformational Ratio N/A N/A 67:33 (Ca/Cb) N/A
Metabolic Stability Moderate (ethanone cleavage) Low (demethylation) High (trifluoromethyl) Moderate (chlorine)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(4-methyl-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling. A common approach involves refluxing substituted aniline derivatives (e.g., 4-chloro-2-(1H-indol-1-yl)aniline) with appropriate aldehydes (e.g., 4-hydroxybenzaldehyde) in ethanol under catalytic conditions. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Key steps include monitoring reaction progress using TLC and confirming intermediates via 1H^1H NMR (e.g., δ 10.98 ppm for NH2_2 protons) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H^1H NMR : Identifies aromatic protons (δ 6.5–8.5 ppm) and exchangeable NH protons.
  • HRMS : Confirms molecular weight (C23_{23}H21_{21}N3_3O, theoretical MW: 367.43 g/mol).
  • FTIR : Detects carbonyl stretches (~1650–1700 cm1^{-1}) and indole N-H vibrations (~3400 cm1^{-1}).
  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., dihedral angles between fused rings) .

Q. What safety precautions should be taken during handling?

  • Methodological Answer :

  • Skin/Eye Contact : Use nitrile gloves and safety goggles. In case of exposure, rinse skin with soap/water for ≥15 minutes; flush eyes with saline solution .
  • Inhalation : Work in a fume hood with local exhaust ventilation. Monitor airborne concentrations using OSHA-approved sensors .

Advanced Research Questions

Q. How can computational docking studies predict the compound’s interaction with MAP kinase targets?

  • Methodological Answer :

  • PDB Preparation : Retrieve target structures (e.g., PDB ID: 1A9U) and prepare via protonation state adjustment (pH 7.4) and solvation.
  • Ligand Docking : Use AutoDock Vina for flexible docking. Key parameters: grid box centered on ATP-binding site, exhaustiveness = 20.
  • Analysis : Prioritize poses with hydrogen bonds to hinge regions (e.g., Glu71, Lys52) and hydrophobic interactions with DFG motif. Validation via MD simulations (≥100 ns) assesses binding stability .

Q. How to resolve contradictions in spectral data (e.g., unexpected 1H^1H NMR peaks)?

  • Methodological Answer :

  • Step 1 : Verify sample purity via HPLC (C18 column, acetonitrile/water gradient).
  • Step 2 : Assign ambiguous peaks using 2D NMR (COSY, HSQC). For example, NOESY can confirm spatial proximity of indole and pyrido protons.
  • Step 3 : Cross-reference with computed chemical shifts (DFT/B3LYP/6-31G*) to identify tautomers or rotamers .

Q. What strategies optimize the compound’s solubility for in vivo studies?

  • Methodological Answer :

  • LogP/PSA : Aim for LogP <5 (calculated via XLogP3) and PSA <80 Ų (e.g., PSA = 62.3 Ų ).
  • Formulation : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes.
  • Salt Formation : Synthesize hydrochloride salts via HCl gas titration in dichloromethane .

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